
3-Chlorobenzyl bromide
Overview
Description
3-Chlorobenzyl bromide is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromomethyl group (-CH2Br) and a chlorine atom are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-chlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include toluene derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Key Role as an Intermediate:
3-Chlorobenzyl bromide is widely utilized as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the development of antibacterial and antifungal medications. For instance, it has been employed in the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride, which exhibits potential therapeutic effects against multiple pathogens .
Case Study:
A study demonstrated the synthesis of dual CCR2/CCR5 inhibitors using CBBr, highlighting its role in developing compounds that may be effective against multifactorial diseases . The pharmacological evaluation indicated promising results, suggesting that modifications to the chlorobenzyl moiety can enhance biological activity.
Organic Synthesis
Versatile Reagent:
In organic chemistry, this compound is commonly used for the preparation of complex molecules. Its reactivity allows chemists to create new compounds with desired biological activities. It has been utilized in synthesizing symmetrical and unsymmetrical benzyl thioethers, showcasing its versatility as a starting reagent .
Data Table: Synthesis Applications
Material Science
Enhancement of Material Properties:
CBBr is also applied in material science for producing specialty polymers and resins. Its incorporation into polymer matrices can enhance properties such as durability and chemical resistance, making it valuable for developing advanced materials used in various industrial applications .
Agricultural Chemicals
Role in Agrochemical Formulation:
In agricultural chemistry, this compound contributes to formulating agrochemicals, including herbicides and insecticides. Its efficacy in improving crop protection strategies makes it a critical component in developing sustainable agricultural practices .
Research and Development
Studying Reaction Mechanisms:
In academic and industrial laboratories, CBBr serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Researchers utilize it to gain insights into reaction pathways, which are crucial for innovation in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable electrophile for nucleophilic substitution reactions. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)benzene: Similar structure but lacks the chlorine atom.
3-Chlorotoluene: Similar structure but lacks the bromomethyl group.
1-(Chloromethyl)-3-bromobenzene: Similar structure but with reversed positions of bromine and chlorine.
Uniqueness
3-Chlorobenzyl bromide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Biological Activity
3-Chlorobenzyl bromide (CHBrCl) is an organic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and specific case studies highlighting its pharmacological effects.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and a bromine atom attached to a benzyl group. Its structure can be represented as follows:
This compound is typically synthesized through the bromination of 3-chlorotoluene, which serves as a precursor in various organic reactions, particularly in the synthesis of thioethers and other derivatives.
Biological Activity Overview
The biological activity of this compound can be categorized into several domains, including antimicrobial , herbicidal , and enzyme inhibition activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various halogenated benzyl compounds found that this compound showed inhibitory effects against a range of fungi at concentrations around 50 mg/L. The inhibition rates for specific fungi are summarized in Table 1.
Compound | Fungal Inhibition (%) |
---|---|
This compound | 55.6 (against certain strains) |
This suggests potential applications in agricultural settings as a fungicide.
Herbicidal Activity
The herbicidal potential of this compound has been studied with respect to its structural analogs. The presence of the chlorine atom on the benzyl ring appears to enhance phytotoxicity, making it a candidate for herbicide development. According to research, the compound's activity is influenced by the substitution pattern on the benzylidene ring, indicating a structure-activity relationship that could inform future herbicide design .
Case Studies and Research Findings
-
Synthesis and Evaluation of Thioether Derivatives :
Research documented the synthesis of symmetrical and unsymmetrical benzyl thioethers using this compound as a starting reagent. These thioethers exhibited promising biological activity, highlighting the versatility of this compound in creating bioactive compounds . -
Monoamine Oxidase Inhibition :
A notable study explored the selective inhibition of monoamine oxidase B (MAO-B) by derivatives of this compound. The findings indicated that certain modifications to the benzyl structure could enhance inhibitory potency against MAO-B, which is relevant for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is largely influenced by its chemical structure. Key factors include:
- Halogen Substitution : The presence of chlorine enhances both antimicrobial and herbicidal activities.
- Benzyl Group Modifications : Variations in substituents on the benzyl ring can lead to significant differences in biological efficacy.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for incorporating 3-chlorobenzyl bromide into bioactive compounds?
- This compound is widely used as an alkylating agent in nucleophilic substitution reactions. For example:
- Adenosine A1 Receptor Agonists : React with tert-butyl carbamate derivatives using NaH as a base in THF at 0°C to room temperature, followed by flash column chromatography (EtOAc/cHex) for purification .
- MurA Enzyme Inhibitors : Couple with 3-chloroaniline under basic conditions, achieving high yields (83%) via simple liquid-liquid extraction .
- TRPV4 Antagonists : Reflux with target compounds in anhydrous THF for 24 hours, followed by solvent evaporation and silica gel chromatography .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with skin/eyes. It is corrosive and reacts violently with water .
- Emergency Protocols : In case of exposure, rinse immediately with water and contact emergency services (e.g., US: 001-800-227-6701). Store separately from incompatible substances (e.g., strong bases) .
Q. Which purification techniques are most effective for isolating products derived from this compound?
- Chromatography : Flash column chromatography with gradients like EtOAc/cHex (20%) or DCM/MeOH (95:5) is standard for removing unreacted starting materials and byproducts .
- Distillation : For volatile byproducts, fractional distillation under inert atmospheres may be employed .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when using this compound?
- Case Analysis : Yields vary significantly (e.g., 51% in adenosine agonist synthesis vs. 83% in MurA inhibitor preparation) due to:
- Reaction Conditions : Temperature (0°C vs. room temperature) and base strength (NaH vs. milder bases) impact reaction kinetics .
- Substrate Steric Effects : Bulky substrates may hinder nucleophilic attack, requiring longer reaction times or elevated temperatures.
Q. What analytical methods are recommended for detecting bromide byproducts in reactions involving this compound?
- Capillary Electrophoresis (CE) : Resolve chloride and bromide ions using optimized buffer systems (e.g., co-ions with lower mobility than bromide to enhance stacking) .
- Ion Chromatography (IC) : Quantify bromide concentrations in aqueous waste streams, ensuring compliance with environmental regulations .
Q. How should researchers address challenges in NMR characterization of this compound derivatives?
- Spectral Artifacts : Multiplicity in aromatic regions (e.g., δ 7.53–7.40 ppm in adenosine agonists) arises from coupling with adjacent protons. Use high-field NMR (≥300 MHz) and deuterated solvents (e.g., DMSO-d6, CDCl3) for clarity .
- Dynamic Processes : Rotameric equilibria in flexible chains (e.g., NCH2Ar groups) may broaden signals. Variable-temperature NMR can resolve these effects .
Q. What strategies assess the stability of this compound under varying reaction conditions?
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity, or light and monitor decomposition via TLC or GC-MS.
- Kinetic Studies : Track hydrolysis rates in aqueous/organic mixtures using IR spectroscopy (C-Br stretch at ~550 cm⁻¹) .
Q. What mechanistic insights explain the reactivity of this compound in SN2 reactions?
- Steric and Electronic Effects : The benzyl group stabilizes the transition state via resonance, while the 3-chloro substituent slightly deactivates the ring, reducing reactivity compared to para-substituted analogs.
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols) .
Properties
IUPAC Name |
1-(bromomethyl)-3-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYAIRGDHSVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227411 | |
Record name | 1-(Bromomethyl)-3-chlorobenzene | |
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Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Chlorobenzyl bromide | |
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CAS No. |
766-80-3 | |
Record name | 3-Chlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(Bromomethyl)-3-chlorobenzene | |
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Record name | 766-80-3 | |
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Record name | 1-(Bromomethyl)-3-chlorobenzene | |
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Record name | 1-(bromomethyl)-3-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.064 | |
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Record name | 3-Chlorobenzyl bromide | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBS4766KF8 | |
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Synthesis routes and methods
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